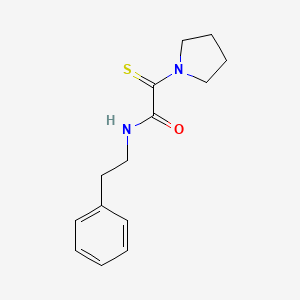
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
説明
EMT is a triazole derivative that has been synthesized by several methods, including the Huisgen cycloaddition reaction and click chemistry. It has been reported to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Due to its unique chemical structure, EMT has been extensively studied for its potential use in drug discovery and development.
作用機序
The mechanism of action of EMT is not fully understood. However, it has been proposed that EMT exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that EMT inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. The antimicrobial activity of EMT is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
EMT has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of anti-apoptotic proteins. EMT has also been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, EMT has been shown to possess antioxidant activity, which may contribute to its biological effects.
実験室実験の利点と制限
EMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. However, there are also some limitations to using EMT in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully evaluated. Additionally, EMT may not be effective against all types of cancer or bacteria.
将来の方向性
There are several potential future directions for research on EMT. One area of interest is the development of novel anticancer and antimicrobial agents based on the structure of EMT. Another area of interest is the evaluation of the potential toxicity and side effects of EMT, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of EMT and its potential applications in various disease models.
In conclusion, EMT is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. EMT has several advantages for lab experiments, but there are also some limitations to using it. Future research on EMT may lead to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.
科学的研究の応用
EMT has been extensively studied for its potential use in drug discovery and development. It has been reported to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity. EMT has been proposed as a potential lead compound for the development of novel anticancer and antimicrobial agents.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-hydroxy-2-(4-methoxyphenyl)-5-nitrotriazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-3-27-15-7-5-4-6-14(15)18-16-17(22(24)25)19-20(21(16)23)12-8-10-13(26-2)11-9-12/h4-11,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJNIBHTDOIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2C(=NN(N2O)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4197478.png)
![1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4197491.png)
![methyl 4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzoate](/img/structure/B4197500.png)

![ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate](/img/structure/B4197515.png)
![3-methoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197530.png)


amino]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4197546.png)
![N-[4,6-dioxo-1-(2-phenylethyl)-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4197552.png)
![2-[(4-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4197567.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4197570.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4197573.png)
![4-{5-[4-(5-bromo-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197585.png)